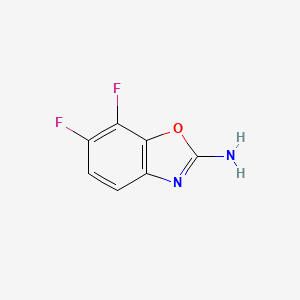

2-Amino-6,7-difluorobenzoxazole

Description

2-Amino-6,7-difluorobenzoxazole (CAS: 1535357-52-8) is a fluorinated benzoxazole derivative with the molecular formula C₇H₄F₂N₂O and a molecular weight of 170.12 g/mol . The compound features a benzoxazole core (a fused benzene and oxazole ring) substituted with two fluorine atoms at the 6- and 7-positions and an amino group at the 2-position. Limited physicochemical data are available for this compound, including unspecified melting point, solubility, and density, which restricts comprehensive characterization .

Properties

IUPAC Name |

6,7-difluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBXVWGBYIJIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(O2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,7-difluorobenzoxazole typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes or acids. One common method includes the reaction of 2-aminophenol with 6,7-difluorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H2O2) in ethanol . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.

Industrial Production Methods: Industrial production of 2-Amino-6,7-difluorobenzoxazole may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,7-difluorobenzoxazole undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Nitro- or nitroso-substituted benzoxazoles.

Reduction: Dihydrobenzoxazole derivatives.

Substitution: Amino- or thiol-substituted benzoxazoles.

Scientific Research Applications

2-Amino-6,7-difluorobenzoxazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antifungal and antimicrobial agent.

Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6,7-difluorobenzoxazole involves its interaction with specific molecular targets. For instance, it can inhibit voltage-dependent sodium channels, which are crucial for neuronal signaling . This inhibition can lead to neuroprotective effects by reducing neuronal excitability and preventing excitotoxicity. Additionally, the compound may interact with other ion channels and receptors, contributing to its broad-spectrum biological activity.

Comparison with Similar Compounds

Key Differences :

- Core Reactivity: The oxazole ring in 2-amino-6,7-difluorobenzoxazole contains an oxygen atom, making it more electron-deficient than benzimidazoles, which have a nitrogen-rich imidazole core. This difference influences their reactivity in substitution reactions and interactions with biological targets.

- Synthetic Complexity: Benzimidazole derivatives in and are synthesized via condensation of diamines with aldehydes under controlled conditions , whereas the synthesis route for 2-amino-6,7-difluorobenzoxazole remains undocumented.

Comparison with 2-Aminobenzothiazole

2-Aminobenzothiazole (C₇H₆N₂S, MW: 150.20 g/mol) replaces the oxazole oxygen with sulfur, resulting in distinct properties :

Implications :

Challenges in Data Availability and Future Research Directions

Future studies should prioritize:

- Comprehensive Characterization : Melting point, solubility, and stability studies under varying conditions.

- Biological Screening : Evaluation of antimicrobial or kinase inhibitory activity, leveraging fluorine’s bioisosteric properties.

- Synthetic Optimization : Development of scalable routes using modern fluorination techniques.

Biological Activity

2-Amino-6,7-difluorobenzoxazole is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring with amino and difluoro substitutions, enhancing its chemical stability and biological activity. The presence of fluorine atoms is particularly noteworthy as they contribute to the compound's lipophilicity and potential for interaction with biological targets.

The mechanism of action of 2-Amino-6,7-difluorobenzoxazole involves several pathways:

- Inhibition of Ion Channels : It has been shown to inhibit voltage-dependent sodium channels, which play a crucial role in neuronal signaling.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains and fungi, potentially by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes its antimicrobial activity based on various research findings:

| Microorganism | Inhibition Percentage (%) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 81% | 25 |

| Streptococcus pyogenes | 82% | 25 |

| Escherichia coli | 90% | 25 |

| Candida albicans | 64.2% (MIC) | 16 |

| Pseudomonas aeruginosa | 72% | 25 |

These results indicate that 2-Amino-6,7-difluorobenzoxazole is particularly potent against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may mitigate neuronal damage by modulating oxidative stress pathways and enhancing cellular resilience against neurotoxic insults. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Antibacterial Efficacy : A study involving various derivatives of benzoxazole indicated that modifications to the structure could enhance antibacterial activity. Specifically, introducing an amino group at the appropriate position significantly increased efficacy against resistant strains .

- Fungal Resistance : In another investigation, derivatives of benzoxazole were tested against Candida species resistant to conventional antifungals. The results showed that certain derivatives exhibited promising antifungal activity, suggesting potential for treating resistant fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.